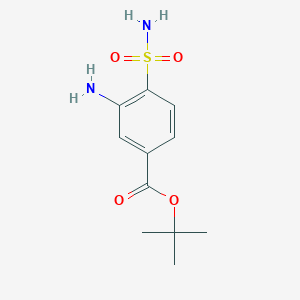
Tert-butyl 3-amino-4-sulfamoylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-amino-4-sulfamoylbenzoate is an organic compound with the molecular formula C11H17NO4S. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, and a sulfamoyl group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-sulfamoylbenzoate typically involves the following steps:
Nitration: The starting material, tert-butyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfamoylation: The amino group is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl 3-amino-4-sulfamoylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfamoyl group can be reduced to form sulfonamide derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic hydrolysis conditions are employed for ester hydrolysis.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of the corresponding carboxylic acid.
科学的研究の応用
Tert-butyl 3-amino-4-sulfamoylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3-amino-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The amino and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tert-butyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of a sulfamoyl group.
Tert-butyl 3-amino-4-chlorobenzoate: Similar structure but with a chloro group instead of a sulfamoyl group.
Tert-butyl 3-amino-4-nitrobenzoate: Similar structure but with a nitro group instead of a sulfamoyl group.
Uniqueness
Tert-butyl 3-amino-4-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where sulfonamide functionality is desired.
特性
IUPAC Name |
tert-butyl 3-amino-4-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)7-4-5-9(8(12)6-7)18(13,15)16/h4-6H,12H2,1-3H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNDKGAUWXFJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B2460471.png)
![(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2460473.png)
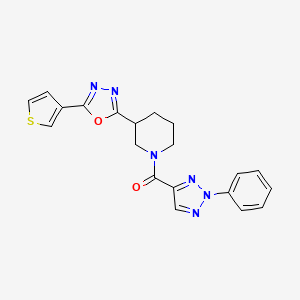
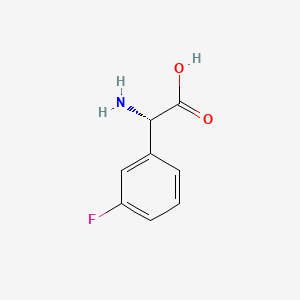
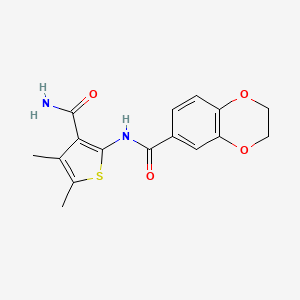
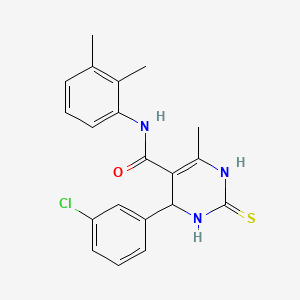
![2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2460480.png)
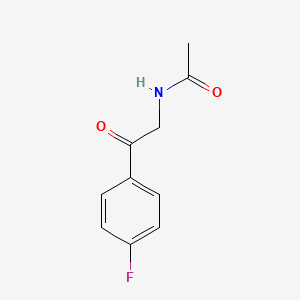
![4-(dimethylsulfamoyl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2460483.png)
![N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B2460484.png)
![2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2460486.png)
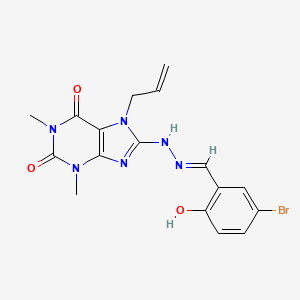
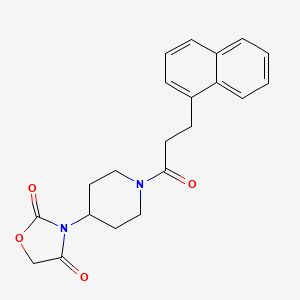
![1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2460492.png)
